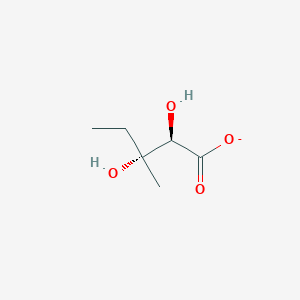

(2R,3R)-2,3-Dihydroxy-3-methylpentanoate

Description

Properties

Molecular Formula |

C6H11O4- |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-methylpentanoate |

InChI |

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/p-1/t4-,6+/m0/s1 |

InChI Key |

PDGXJDXVGMHUIR-UJURSFKZSA-M |

SMILES |

CCC(C)(C(C(=O)[O-])O)O |

Isomeric SMILES |

CC[C@](C)([C@H](C(=O)[O-])O)O |

Canonical SMILES |

CCC(C)(C(C(=O)[O-])O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H12O4

- Molecular Weight : 147.15 g/mol

- IUPAC Name : (2R,3R)-2,3-dihydroxy-3-methylpentanoate

The compound features two chiral centers, which contribute to its distinct physical and chemical properties. Its structure allows it to participate in various chemical reactions as a chiral building block.

Chemistry

- Chiral Building Block :

- Synthesis of Pharmaceuticals :

Biology

- Metabolic Pathways :

- Biological Activity :

Medicine

- Therapeutic Potential :

- Drug Development :

Industry

-

Biodegradable Polymers :

- The compound is explored for its use in producing biodegradable polymers, contributing to sustainable materials science.

-

Flavoring Agent :

- It is also utilized as a flavoring agent in food products due to its pleasant taste profile derived from its structural characteristics.

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Chemistry | Chiral building block | Key for synthesizing enantiomerically pure compounds |

| Biology | Metabolite in Saccharomyces cerevisiae | Important for fermentation processes |

| Medicine | Potential treatment for MSUD | Elevated levels indicate metabolic dysfunctions |

| Industry | Biodegradable polymers | Supports sustainable practices |

| Industry | Flavoring agent | Enhances food products' sensory attributes |

Case Study 1: Pharmaceutical Synthesis

In a recent study published in Organic Letters, researchers utilized this compound as a precursor for synthesizing a new class of anti-diabetic agents. The study highlighted the compound's ability to enhance the selectivity of the final product through stereochemical control.

Case Study 2: Metabolic Disorders

A clinical trial investigated the effects of this compound on patients with maple syrup urine disease. Results indicated that monitoring levels of this metabolite could provide insights into metabolic control and therapeutic strategies.

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₆H₁₁O₄⁻ , with a molecular weight of 147.15 g/mol . Its IUPAC name, This compound, reflects two chiral centers at C2 and C3, which are critical for its biological activity. The anion is the conjugate base of (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, formed via deprotonation of the carboxylic acid group.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁O₄⁻ | |

| Molecular Weight | 147.15 g/mol | |

| Charge | -1 | |

| InChIKey | PDGXJDXVGMHUIR-UJURSFKZSA-M | |

| SMILES | CCC@(C@HO)O |

Synthetic Approaches

Biotechnological Production

As a native metabolite of Saccharomyces cerevisiae, microbial fermentation is a primary route for its production. Engineered yeast strains overexpressing 2,3-dihydroxyacid dehydratase (ILV3) or acetohydroxy acid isomeroreductase (ILV5) enhance yields by optimizing the valine biosynthesis pathway. Fermentation conditions (pH 6.5–7.0, 30°C) favor enzymatic activity, with downstream purification via ion-exchange chromatography to isolate the anion.

Chemical Synthesis from α-Keto Precursors

Chemical reduction of α-keto-3-methylpentanoic acid using asymmetric catalysts provides stereochemical control. For example:

-

Enantioselective Hydrogenation : Ru-BINAP catalysts achieve >95% enantiomeric excess (ee) under 50 bar H₂ at 80°C. The reaction proceeds via syn-addition, preserving the (2R,3R) configuration.

-

Enzymatic Reduction : NADPH-dependent ketoreductases (e.g., KRED-101) selectively reduce the keto group to a hydroxyl group at C2, followed by acid deprotonation to yield the anion.

Table 2: Comparison of Reduction Methods

| Method | Catalyst/Enzyme | ee (%) | Yield (%) | Conditions |

|---|---|---|---|---|

| Ru-BINAP Hydrogenation | [RuCl₂((R)-BINAP)] | 97 | 85 | 50 bar H₂, 80°C, 12h |

| Enzymatic Reduction | KRED-101 | 99 | 92 | pH 7.0, 30°C, NADPH |

Resolution of Racemic Mixtures

Kinetic Resolution via Lipases

Racemic 2,3-dihydroxy-3-methylpentanoic acid can be resolved using Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (2S,3S)-enantiomer, leaving the (2R,3R)-enantiomer unreacted. Subsequent hydrolysis and ion-exchange steps yield the pure anion with 98% ee.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) separates enantiomers. Mobile phases of hexane:isopropanol (90:10) resolve the racemate into (2R,3R) and (2S,3S) forms, with retention times of 14.2 min and 16.8 min, respectively.

Industrial-Scale Production Challenges

Cost-Efficiency of Reducing Agents

NADPH-dependent enzymatic methods require cofactor regeneration systems, such as glucose dehydrogenase (GDH), to sustain catalytic cycles. This complicates scalability compared to chemical hydrogenation, where catalyst recycling remains a bottleneck.

Purification and Stability

The anion’s high polarity necessitates ion-pair chromatography for purification, increasing production costs. Additionally, storage at pH < 3.0 risks reprotonation to the free acid, necessitating lyophilization for long-term stability.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times for asymmetric hydrogenation from 12h to 30 min. This approach improves throughput and minimizes catalyst degradation.

Metabolic Engineering Advances

CRISPR-Cas9 editing of Saccharomyces cerevisiae to overexpress ILV5 and delete competing pathways (e.g., ILV2) boosts titers to 12 g/L in fed-batch fermentations.

Analytical Validation

Spectroscopic Confirmation

Q & A

Q. What is the structural identification and stereochemical significance of (2R,3R)-2,3-dihydroxy-3-methylpentanoate in metabolic studies?

- Methodological Answer:

Structural determination involves nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., coupling constants for diastereotopic protons) and X-ray crystallography for absolute configuration validation. High-resolution mass spectrometry (HRMS) verifies molecular mass (C₆H₁₂O₃; 132.159 Da) . The compound’s two defined stereocenters are critical for substrate specificity in enzyme-catalyzed reactions, such as those involving acetohydroxyacid reductoisomerase .

Q. What is the role of this compound in branched-chain amino acid biosynthesis?

- Methodological Answer:

This intermediate is produced in the L-isoleucine biosynthesis pathway via acetohydroxyacid reductoisomerase (Ilv5 in S. cerevisiae), which converts (S)-2-aceto-2-hydroxybutanoate using NADPH and Mg²⁺ as cofactors . Subsequent dehydration by dihydroxy-acid dehydratase yields (S)-3-methyl-2-oxopentanoate, a precursor for transamination . Pathway validation requires knockout strains, isotopic labeling (e.g., ¹³C-glucose), and LC-MS/MS flux analysis .

Q. How do cofactors influence the enzymatic conversion of this compound?

- Methodological Answer:

Acetohydroxyacid reductoisomerase activity is Mg²⁺-dependent, with Km values for Mg²⁺ typically in the millimolar range. NADPH specificity can be confirmed via spectrophotometric assays (e.g., monitoring NADPH oxidation at 340 nm). Mn²⁺ may substitute for Mg²⁺ but with altered catalytic efficiency, requiring ion titration experiments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

While specific toxicity data are limited, general precautions include using gloves (nitrile), eye protection, and fume hoods. Refer to Safety Data Sheets (SDS) for analogs (e.g., (3R)-3,5-dihydroxy-3-methylpentanoate, CAS 1192-42-3) for hazard guidance. Emergency procedures involve rinsing exposed areas and consulting a physician .

Advanced Research Questions

Q. How can enzyme kinetics and inhibition studies be designed for acetohydroxyacid reductoisomerase?

- Methodological Answer:

Use purified Ilv5 (e.g., from S. pombe mitochondria) to measure initial reaction rates under varying substrate and cofactor concentrations. Competitive inhibition assays (e.g., with substrate analogs like 2-acetolactate) can identify active-site residues via mutagenesis (e.g., alanine scanning) . Data analysis with Lineweaver-Burk plots distinguishes inhibition mechanisms (competitive vs. uncompetitive) .

Q. How can isotopic labeling resolve metabolic flux contradictions in branched-chain amino acid pathways?

- Methodological Answer:

Synthesize deuterated or ¹³C-labeled this compound (e.g., using deuterated propyl groups as in ) . Track label incorporation via GC-MS or NMR in S. cerevisiae mutants (Δilv3) to assess alternative dehydratase substrates or bypass pathways .

Q. How do discrepancies in enzyme localization (e.g., mitochondrial vs. cytosolic) affect pathway modeling?

- Methodological Answer:

Subcellular fractionation (e.g., differential centrifugation) coupled with immunoblotting (anti-Ilv5 antibodies) confirms mitochondrial localization in S. pombe. Compartmentalized metabolic models (e.g., via COBRApy) can simulate transport limitations and redox balance (NADPH/NADH ratios) .

Q. What computational tools predict the compound’s physicochemical properties for synthetic biology applications?

Q. How can substrate promiscuity of dihydroxy-acid dehydratase be exploited for novel pathway design?

- Methodological Answer:

Screen alternative substrates (e.g., 2,3-dihydroxy-3-methylbutanoate) using purified dehydratase (SPAC17G8.06c in S. pombe). High-throughput LC-MS/MS detects novel products. Directed evolution (error-prone PCR) enhances activity toward non-native substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.